molecular formula C9H7NO2 B1584021 5H-[1,3]dioxolo[4,5-f]indole CAS No. 267-48-1

5H-[1,3]dioxolo[4,5-f]indole

Cat. No.: B1584021
CAS No.: 267-48-1
M. Wt: 161.16 g/mol
InChI Key: BGUGGEACYAZDOQ-UHFFFAOYSA-N
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Description

5H-[1,3]dioxolo[4,5-f]indole is an organic compound with the molecular formula C9H7NO2 It is a derivative of indole, characterized by a methylenedioxy group attached to the 5 and 6 positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5H-[1,3]dioxolo[4,5-f]indole typically involves the use of 3,4-methylenedioxyaniline as a starting material. One common method includes reacting 3,4-methylenedioxyaniline with benzene sulfonyl chloride to form an intermediate, which is then reacted with 2,2-dimethoxy-1-bromoethane to obtain a precursor for the ring-closing reaction . The final step involves cyclization to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield, cost-effectiveness, and simplicity of operation .

Chemical Reactions Analysis

Types of Reactions: 5H-[1,3]dioxolo[4,5-f]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols or amines .

Scientific Research Applications

5H-[1,3]dioxolo[4,5-f]indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its role in biological systems, particularly in the context of enzyme interactions and metabolic pathways.

    Medicine: Research has investigated its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5H-[1,3]dioxolo[4,5-f]indole involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The methylenedioxy group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 5H-[1,3]dioxolo[4,5-f]indole is unique due to the presence of the methylenedioxy group, which significantly alters its chemical reactivity and biological activity compared to other indole derivatives. This modification enhances its potential for various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHORPNRVSDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949519
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-48-1
Record name 5H-1,3-Dioxolo[4,5-f]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Methylenedioxyindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-1,3-dioxolo[4,5-f]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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